6-(Benzyloxy)-3-chloro-2-fluoropyridine
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Overview
Description
6-(Benzyloxy)-3-chloro-2-fluoropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group at the 6th position, a chlorine atom at the 3rd position, and a fluorine atom at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-3-chloro-2-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 3-chloro-2-fluoropyridine with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-3-chloro-2-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3rd position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of de-benzylated pyridine derivatives.
Scientific Research Applications
6-(Benzyloxy)-3-chloro-2-fluoropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-3-chloro-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzyloxy, chloro, and fluoro groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoropyridine: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.
6-Benzyloxy-2-fluoropyridine:
6-(Benzyloxy)-3-chloropyridine: Lacks the fluorine atom, which can influence its chemical properties and biological activities.
Uniqueness
6-(Benzyloxy)-3-chloro-2-fluoropyridine is unique due to the combination of the benzyloxy, chloro, and fluoro substituents on the pyridine ring
Properties
IUPAC Name |
3-chloro-2-fluoro-6-phenylmethoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-10-6-7-11(15-12(10)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJOMZVOXDYESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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